Cas no 2248339-06-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate is a specialized organic compound featuring a phthalimide-derived ester structure. Its key advantages include a stable cyclic framework, which enhances thermal and chemical resistance, and a cyclobutyl-methylpropanoate moiety that contributes to controlled reactivity in synthetic applications. The compound is particularly useful in pharmaceutical and fine chemical synthesis, where its balanced steric and electronic properties enable selective transformations. Its well-defined molecular architecture makes it a valuable intermediate for constructing complex heterocycles or functionalized derivatives. The ester linkage ensures compatibility with a range of reaction conditions, offering versatility in multi-step synthetic routes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate structure
2248339-06-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
CAS No:2248339-06-0
MF:C16H17NO4
MW:287.310484647751
CID:6150313
PubChem ID:165724693
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6514168
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate
    • 2248339-06-0
    • Inchi: 1S/C16H17NO4/c1-10(9-11-5-4-6-11)16(20)21-17-14(18)12-7-2-3-8-13(12)15(17)19/h2-3,7-8,10-11H,4-6,9H2,1H3
    • InChI Key: SFVMJWCIBYFBCT-UHFFFAOYSA-N
    • SMILES: O(C(C(C)CC1CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 287.11575802g/mol
  • Monoisotopic Mass: 287.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-Cyclobutyl-2-Methylpropanoate: A Comprehensive Overview

The compound with CAS No. 2248339-06-0, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel polymers and bioactive molecules, making it a subject of intense research interest.

The 1,3-dioxo moiety in the compound's structure contributes to its stability and reactivity, while the isoindol ring system provides a rigid framework that enhances its compatibility with various chemical reactions. The cyclobutyl group introduces strain into the molecule, which can be exploited for designing compounds with specific mechanical properties. Additionally, the methylpropanoate substituent adds flexibility and functionality to the molecule, making it suitable for a wide range of applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of palladium-catalyzed coupling reactions and stereoselective cycloadditions. These methods not only ensure high yields but also allow for fine-tuning of the compound's properties to meet specific requirements. Researchers have demonstrated that the compound can serve as a versatile building block for constructing complex molecular architectures, including dendrimers and supramolecular assemblies.

In terms of applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclobutyl-2-methylpropanoate has shown promise in the development of advanced polymers with tailored mechanical and thermal properties. Its ability to form strong intermolecular interactions makes it an ideal candidate for creating high-performance materials used in aerospace and electronics industries. Furthermore, preliminary studies suggest that this compound may exhibit bioactivity, opening avenues for its use in drug discovery and therapeutic development.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, while molecular dynamics simulations have revealed its dynamic behavior under various conditions. These computational studies have been instrumental in guiding experimental efforts and optimizing synthetic routes.

Despite its potential, further research is required to fully unlock the capabilities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 3-cyclobutyl-2-methylpropanoate. Collaborative efforts between chemists, material scientists, and engineers are essential to explore its applications in emerging technologies such as flexible electronics and biodegradable polymers. As our understanding of this compound continues to grow, it is poised to play a pivotal role in shaping the future of materials science and beyond.

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